4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a benzothieno ring fused with a pyrimidine ring, and a sulfanyl group attached to a chlorofluorobenzyl moiety
Preparation Methods
The synthesis of 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves multiple steps, typically starting with the preparation of the benzothieno ring system. One common synthetic route includes the following steps:
Formation of the Benzothieno Ring: The benzothieno ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction with appropriate amines and carbonyl compounds.
Attachment of the Chlorofluorobenzyl Moiety: The chlorofluorobenzyl group is introduced via a nucleophilic substitution reaction, where a chlorofluorobenzyl halide reacts with the sulfanyl group on the benzothieno ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.
Substitution: The chlorofluorobenzyl moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can be compared with other benzothienopyrimidine derivatives, such as:
- 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one .
- 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one .
These compounds share a similar core structure but differ in the substituents attached to the benzothieno and pyrimidine rings. The unique combination of substituents in 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H14ClFN2S2 |
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Molecular Weight |
364.9 g/mol |
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H14ClFN2S2/c18-12-5-3-6-13(19)11(12)8-22-16-15-10-4-1-2-7-14(10)23-17(15)21-9-20-16/h3,5-6,9H,1-2,4,7-8H2 |
InChI Key |
DYEABQOMPJVQAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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